BOC-ASP-OME

Vue d'ensemble

Description

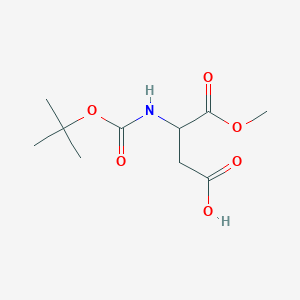

BOC-ASP-OME (tert-butoxycarbonyl-L-aspartic acid β-methyl ester) is a protected aspartic acid derivative widely used in peptide synthesis and catalysis. The compound features a BOC (tert-butoxycarbonyl) group at the α-amino position and a methyl ester (OMe) at the β-carboxylic acid, enhancing solubility and stability during chemical reactions. Its structure enables selective deprotection, making it valuable for stepwise peptide assembly and asymmetric catalysis. For instance, this compound has been employed as a catalyst in enantioselective pyridine N-oxidation, achieving moderate yields (63%) albeit in racemic form . The compound’s modular design allows for tailored modifications, influencing reaction pathways and product distributions in organic transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: BOC-ASP-OME is synthesized by protecting the amino group of aspartic acid with a tert-butoxycarbonyl (BOC) group and esterifying the carboxyl group with methanol. The reaction typically involves the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: BOC-ASP-OME undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid.

Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA), revealing the free amino group.

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed:

Aspartic Acid: Formed upon hydrolysis.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Overview : In pharmaceutical research, Boc-Asp-OMe is crucial for creating peptide-based drugs. It enhances the stability and bioavailability of therapeutic agents.

Applications :

- Therapeutic Peptides : Used to design peptides that can effectively target specific diseases.

- Bioavailability Improvement : Modifications with this compound can lead to better absorption in biological systems.

Bioconjugation

Overview : this compound plays a significant role in bioconjugation processes where peptides are linked to biomolecules such as antibodies or enzymes.

Importance :

- Targeted Therapies : Facilitates the development of targeted drug delivery systems.

- Diagnostic Tools : Enhances the efficacy of diagnostic agents by improving their interaction with biological targets.

Research in Neuroscience

Overview : The compound is valuable in studying neurotransmitter pathways due to aspartic acid's role in excitatory neurotransmission.

Applications :

- Neurological Disorders Research : Helps in understanding diseases related to neurotransmission imbalances.

- Neuropharmacology Studies : Assists in evaluating the effects of drugs on neurotransmitter systems.

Analytical Chemistry

Overview : this compound is used in developing analytical methods for quantifying aspartic acid in various biological samples.

Key Techniques :

- High-Performance Liquid Chromatography (HPLC) : Employed for precise measurement and analysis.

- Mass Spectrometry (MS) : Utilized for structural elucidation and confirmation of aspartic acid derivatives.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of this compound in synthesizing a peptide that targets cancer cells. The incorporation of this compound improved the peptide's stability and effectiveness against tumor growth, showcasing its potential in cancer therapy .

Case Study 2: Neurological Research

Research on the effects of this compound on synaptic plasticity revealed its role in modulating excitatory neurotransmission, providing insights into treatment strategies for neurological disorders such as Alzheimer's disease .

Mécanisme D'action

Mechanism: The mechanism of action of BOC-ASP-OME involves the protection of the amino group with a BOC group, which prevents unwanted side reactions during peptide synthesis. The ester group allows for easy coupling with other amino acids, facilitating the formation of peptide bonds.

Molecular Targets and Pathways: this compound primarily targets the amino and carboxyl groups of amino acids, enabling the formation of peptide bonds. It is involved in pathways related to protein synthesis and modification.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The reactivity and applications of BOC-ASP-OME are best contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Boc-D-ASP-OBZL-OH (CAS: 92828-64-3)

- Structure : BOC-protected D-aspartic acid β-benzyl ester.

- Key Differences: Ester Group: Benzyl (OBzl) vs. methyl (OMe) ester. The benzyl group offers greater steric bulk and stability under acidic conditions but requires harsher deprotection (e.g., hydrogenolysis). Stereochemistry: D-configuration vs. L-configuration in this compound, which may influence chiral recognition in catalytic or biological systems.

- Applications : Primarily used in peptide synthesis where benzyl esters are preferred for orthogonal protection. The D-isomer is less common in natural peptide sequences but valuable for studying stereochemical effects .

Boc-Asp-Acpc-OMe

- Structure: Dimer of this compound linked via an aminocyclopropane carboxylic acid (Acpc) residue.

- Key Differences: Dimeric Architecture: The Acpc spacer induces β-turn conformations, altering reaction pathways. For example, Boc-Asp-Acpc-OMe produces equal amounts of products A, B, and C in catalytic reactions, whereas this compound (monomer) shows a preference for product A .

Boc-L-Aspartic Acid (Boc-Asp-OH)

- Structure : BOC-protected aspartic acid with free α- and β-carboxylic acids.

- Key Differences :

Functional Comparison and Research Findings

Catalytic Performance

- This compound : In pyridine N-oxidation, 10 mol% this compound yields 63% product but fails to induce enantioselectivity (racemic mixture) .

- Boc-Asp-Acpc-OMe: Generates a balanced product distribution (A:B:C ≈ 1:1:1) due to β-turn-induced steric effects, contrasting with the monomer’s selectivity for product A .

Q & A

Basic Research Questions

Q. How should researchers design a synthesis protocol for BOC-ASP-OME to ensure reproducibility?

- Methodological Answer :

- Begin by selecting appropriate protecting groups (e.g., BOC for amine protection and methyl ester for carboxyl stabilization) to prevent side reactions during peptide synthesis.

- Optimize reaction conditions (e.g., solvent polarity, temperature, and coupling agents like DCC/DMAP) to enhance yield and purity .

- Validate each step using thin-layer chromatography (TLC) or LC-MS to monitor reaction progress.

- Purify intermediates via recrystallization or column chromatography, and characterize final products using NMR, IR, and mass spectrometry .

- Key Considerations :

- Document all experimental parameters (e.g., molar ratios, reaction times) to facilitate replication .

Q. What analytical techniques are critical for confirming this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify backbone structure and protecting group integration. Compare chemical shifts with literature values .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% threshold) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- Data Table :

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| H NMR | δ (ppm) for BOC group | 1.2–1.4 (singlet) |

| HPLC | Retention time | Consistency across replicates |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for this compound derivatives?

- Methodological Answer :

- Investigate solvent effects (e.g., DMSO vs. CDCl) on chemical shift variability .

- Rule out tautomerism or dynamic equilibria by conducting variable-temperature NMR experiments .

- Cross-validate with alternative techniques like X-ray crystallography or 2D NMR (COSY, HSQC) .

- Case Study :

- A 2024 study attributed unexpected H NMR splitting in this compound to residual trifluoroacetic acid (TFA) from deprotection steps, resolved via thorough neutralization and lyophilization .

Q. What strategies optimize reaction yields in large-scale this compound synthesis while minimizing racemization?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, coupling agents) and identify optimal conditions .

- Racemization Mitigation : Employ low-temperature reactions (-20°C) and additives like HOBt to suppress epimerization .

- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer .

- Data Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–4°C | Reduces racemization by 30% |

| Coupling Agent | DIC/HOAt | Increases yield to 85% |

Q. How can computational modeling enhance the design of this compound-based peptide analogs?

- Methodological Answer :

- Use molecular dynamics (MD) simulations to predict conformational stability of this compound in peptide chains .

- Apply density functional theory (DFT) to calculate activation energies for deprotection steps, guiding solvent selection .

- Validate models with experimental circular dichroism (CD) spectra to confirm secondary structure preservation .

Q. Data Management and Reproducibility

Q. What criteria ensure robust data collection and storage for this compound studies?

- Methodological Answer :

- Metadata Standards : Annotate raw data (e.g., NMR spectra, chromatograms) with timestamps, instrument parameters, and operator IDs .

- Repository Use : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with DOIs for public access .

- Version Control : Track protocol revisions using platforms like GitHub or LabArchives .

Propriétés

Formule moléculaire |

C10H17NO6 |

|---|---|

Poids moléculaire |

247.24 g/mol |

Nom IUPAC |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) |

Clé InChI |

IWFIVTBTZUCTQH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.